

Application Notes and Protocols for Ceftazidime Pentahydrate In Vitro Susceptibility Testing

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Compound of Interest

Compound Name: *Ceftazidime pentahydrate*

Cat. No.: *B7887694*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to **ceftazidime pentahydrate**. The included methodologies adhere to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring accuracy and reproducibility of results.

Introduction to Ceftazidime Pentahydrate

Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, including *Pseudomonas aeruginosa*. It is a beta-lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall, leading to cell death. Due to the emergence of antibiotic resistance, in vitro susceptibility testing is crucial to guide appropriate therapeutic use and for the surveillance of resistance trends.

Key Concepts in Susceptibility Testing

- Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
- Susceptibility Breakpoints: Predetermined MIC or zone diameter values used to categorize a microorganism as susceptible, intermediate, or resistant to an antimicrobial agent. These breakpoints are established by regulatory bodies like the CLSI and EUCAST.

Experimental Protocols

Three primary methods are commonly employed for in vitro susceptibility testing of **ceftazidime pentahydrate**:

- Broth Microdilution Method: A quantitative method to determine the MIC.
- Kirby-Bauer Disk Diffusion Method: A qualitative method that categorizes an isolate as susceptible, intermediate, or resistant based on the zone of growth inhibition around an antibiotic-impregnated disk.
- Gradient Diffusion Method: A quantitative method that provides a direct MIC value where an elliptical zone of inhibition intersects a strip with a predefined antibiotic gradient.[\[1\]](#)

Protocol 1: Broth Microdilution Method

This method involves preparing serial dilutions of ceftazidime in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized bacterial suspension.

Materials

- **Ceftazidime pentahydrate** powder
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Standardized bacterial inoculum (0.5 McFarland standard)
- Incubator ($35 \pm 2^\circ\text{C}$)
- Micropipettes and sterile tips

Procedure

- Preparation of Ceftazidime Stock Solution: Prepare a stock solution of ceftazidime in a suitable solvent according to the manufacturer's instructions.

- Serial Dilutions: Perform two-fold serial dilutions of the ceftazidime stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).[2]
- Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard. This should be further diluted to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well.
- Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
- Incubation: Incubate the microtiter plates at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.[2]
- Reading Results: After incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of ceftazidime that completely inhibits visible growth.

Quality Control

Quality control should be performed daily or with each new batch of tests using reference strains such as *Escherichia coli* ATCC 25922 and *Pseudomonas aeruginosa* ATCC 27853.[2] The resulting MIC values should fall within the acceptable ranges specified by CLSI or EUCAST.

Protocol 2: Kirby-Bauer Disk Diffusion Method

This method involves placing a paper disk impregnated with a standard amount of ceftazidime onto an agar plate that has been inoculated with a standardized bacterial suspension.

Materials

- Ceftazidime disks (30 µg)
- Mueller-Hinton Agar (MHA) plates (150 mm diameter)
- Standardized bacterial inoculum (0.5 McFarland standard)
- Sterile cotton swabs

- Incubator ($35 \pm 2^\circ\text{C}$)
- Ruler or caliper

Procedure

- Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard.
- Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
- Disk Application: Aseptically apply a $30 \mu\text{g}$ ceftazidime disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
- Incubation: Invert the plates and incubate at $35 \pm 2^\circ\text{C}$ for 16-24 hours in ambient air.^[3]
- Reading Results: After incubation, measure the diameter of the zone of growth inhibition around the disk to the nearest millimeter using a ruler or caliper.

Quality Control

Perform quality control with each batch of tests using reference strains like *E. coli* ATCC 25922 and *P. aeruginosa* ATCC 27853. The zone diameters should be within the established quality control ranges.

Protocol 3: Gradient Diffusion Method

This method utilizes a plastic strip with a predefined gradient of ceftazidime concentrations on one side.

Materials

- Ceftazidime gradient diffusion strips (e.g., Etest®)
- Mueller-Hinton Agar (MHA) plates

- Standardized bacterial inoculum (0.5 McFarland standard)
- Sterile cotton swabs
- Incubator ($35 \pm 2^\circ\text{C}$)

Procedure

- Inoculum Preparation and Inoculation: Follow the same procedure as for the Kirby-Bauer disk diffusion method to prepare and inoculate the MHA plate.
- Strip Application: Aseptically apply the ceftazidime gradient diffusion strip to the agar surface, ensuring the concentration gradient is facing down.
- Incubation: Invert the plates and incubate at $35 \pm 2^\circ\text{C}$ for 16-20 hours.
- Reading Results: After incubation, an elliptical zone of inhibition will be visible. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[\[4\]](#)

Quality Control

Quality control should be performed regularly using appropriate reference strains to ensure the accuracy of the MIC values obtained.

Data Presentation

The following tables summarize the interpretive criteria for ceftazidime and ceftazidime-avibactam based on CLSI and EUCAST guidelines.

Table 1: CLSI MIC Breakpoints for Ceftazidime ($\mu\text{g/mL}$)

| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |
|------------------------|-----------------|------------------|---------------|
| Enterobacterales | ≤ 4 | 8 | ≥ 16 |
| Pseudomonas aeruginosa | ≤ 8 | 16 | ≥ 32 |
| Acinetobacter spp. | ≤ 8 | 16 | ≥ 32 |

Data sourced from CLSI guidelines.[\[2\]](#)

Table 2: CLSI Disk Diffusion Zone Diameter Breakpoints for Ceftazidime (30 µg disk) (mm)

| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |
|------------------------|-----------------|------------------|---------------|
| Enterobacterales | ≥ 21 | - | ≤ 20 |
| Pseudomonas aeruginosa | ≥ 18 | 15-17 | ≤ 14 |

Data sourced from CLSI guidelines.[\[5\]](#)

Table 3: EUCAST MIC Breakpoints for Ceftazidime-Avibactam (µg/mL)

| Organism Group | Susceptible (S) | Resistant (R) |
|------------------------|-----------------|---------------|
| Enterobacteriaceae | ≤ 8 | > 8 |
| Pseudomonas aeruginosa | ≤ 8 | > 8 |

Avibactam concentration is fixed at 4 mg/L.[\[6\]](#) Data sourced from EUCAST guidelines.[\[7\]](#)[\[8\]](#)[\[9\]](#)

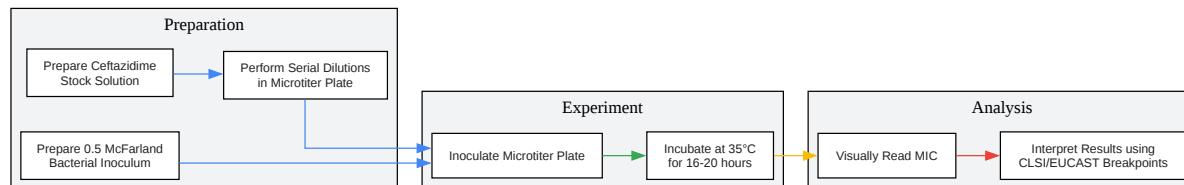
Table 4: EUCAST Disk Diffusion Zone Diameter Breakpoints for Ceftazidime-Avibactam (10-4 µg disk) (mm)

| Organism Group | Susceptible (S) | Resistant (R) |
|------------------------|-----------------|---------------|
| Enterobacteriaceae | ≥ 13 | < 13 |
| Pseudomonas aeruginosa | ≥ 17 | < 17 |

Data sourced from EUCAST guidelines.[\[10\]](#)[\[11\]](#)

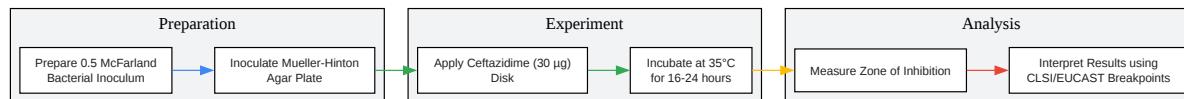
Visualizations

The following diagrams illustrate the workflows of the described experimental protocols.



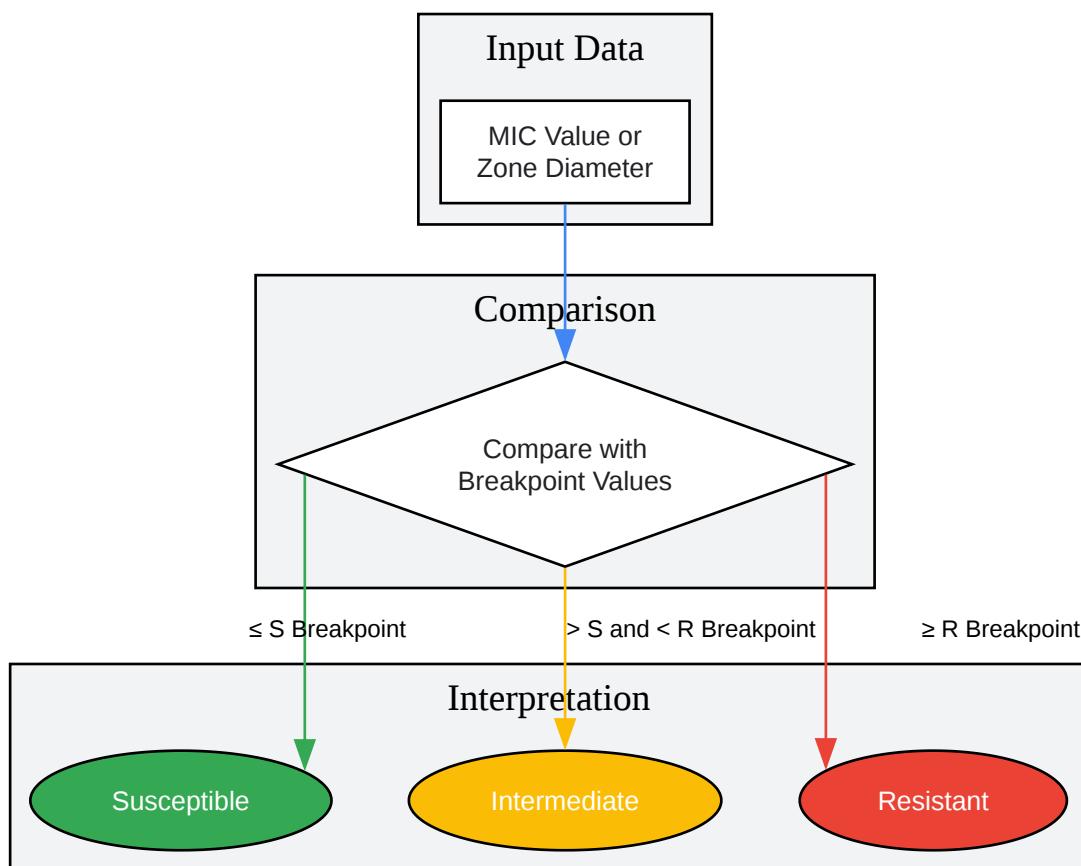
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Caption: Workflow for Broth Microdilution Susceptibility Testing.



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Caption: Workflow for Kirby-Bauer Disk Diffusion Susceptibility Testing.



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Caption: Logical Flow for Result Interpretation.

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